
Methyl 9-(carboxyoxy)heptadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 9-(carboxyoxy)heptadecanoate is an organic compound with the molecular formula C19H36O5 It is a methyl ester derivative of heptadecanoic acid, featuring a carboxyoxy group at the 9th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 9-(carboxyoxy)heptadecanoate can be synthesized through esterification reactions. One common method involves the reaction of heptadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 9-(carboxyoxy)heptadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Heptadecanoic acid derivatives.
Reduction: Alcohol derivatives of heptadecanoic acid.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 9-(carboxyoxy)heptadecanoate has several applications in scientific research:
Chemistry: Used as a reference standard in gas chromatography and mass spectrometry for the analysis of fatty acid methyl esters.
Biology: Studied for its role in lipid metabolism and as a component of biological membranes.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain metabolic disorders.
Industry: Utilized in the production of biodiesel and as a lubricant additive.
Wirkmechanismus
The mechanism of action of methyl 9-(carboxyoxy)heptadecanoate involves its interaction with lipid metabolic pathways. It can be incorporated into biological membranes, affecting their fluidity and function. The compound may also serve as a substrate for various enzymes involved in lipid metabolism, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl heptadecanoate: A simpler ester of heptadecanoic acid without the carboxyoxy group.
Methyl 9-(hydroxy)heptadecanoate: Similar structure but with a hydroxy group instead of a carboxyoxy group.
Methyl 9-(oxo)heptadecanoate: Contains an oxo group at the 9th position.
Uniqueness
Methyl 9-(carboxyoxy)heptadecanoate is unique due to the presence of the carboxyoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This functional group allows for specific interactions and reactions that are not possible with simpler esters or derivatives.
Eigenschaften
CAS-Nummer |
389575-01-3 |
|---|---|
Molekularformel |
C19H36O5 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
methyl 9-carboxyoxyheptadecanoate |
InChI |
InChI=1S/C19H36O5/c1-3-4-5-6-8-11-14-17(24-19(21)22)15-12-9-7-10-13-16-18(20)23-2/h17H,3-16H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
KKBUKMUAQNUYEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCCCC(=O)OC)OC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


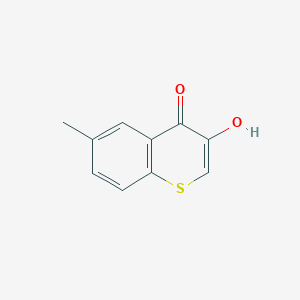

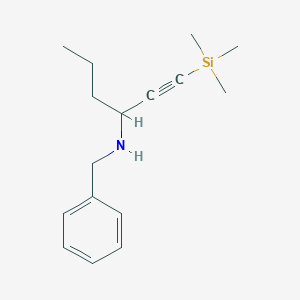
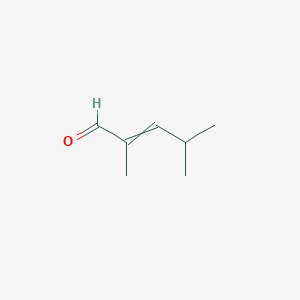
![1,3-Dioxolane, 2-(3-cyclohexen-1-yl)-4-[(2-propenyloxy)methyl]-](/img/structure/B14246116.png)
![(2E)-2-[1-(2-hydroxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide](/img/structure/B14246123.png)
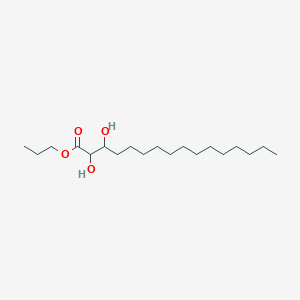

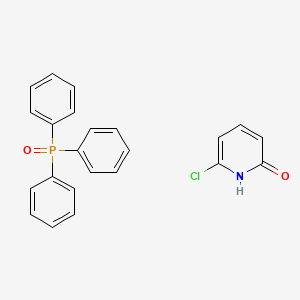
![Phosphonium, [(2R)-2-(benzoylamino)-2-carboxyethyl]triphenyl-, iodide](/img/structure/B14246155.png)
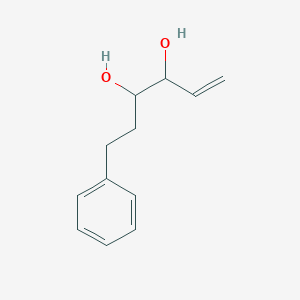
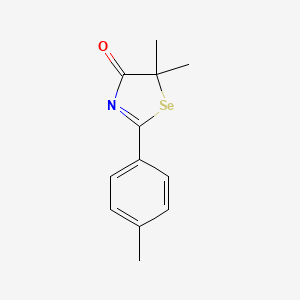
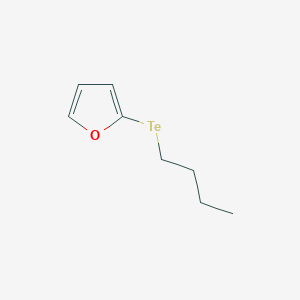
![2-Azaspiro[3.5]nonane-1-thione, 3-phenyl-2-(phenylmethyl)-, (3R)-](/img/structure/B14246176.png)
